molecular formula C16H14N4OS B2837570 (E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1173367-86-6

(E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide

Cat. No.: B2837570
CAS No.: 1173367-86-6
M. Wt: 310.38
InChI Key: XYILCTUFPWJDDI-FBMGVBCBSA-N
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Description

(E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a recognized and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound exerts its effect by specifically binding to the allosteric site of RIPK1, stabilizing its inactive conformation and thereby potently inhibiting kinase activity . The primary research value of this inhibitor lies in its application for investigating the necroptosis cell death pathway, a form of programmed necrosis that is distinct from apoptosis. As a key regulator of necroptosis, RIPK1 is a critical target in the study of various pathological conditions. Researchers utilize this compound to elucidate the role of necroptosis in inflammatory diseases , neurological disorders, and ischemia-reperfusion injury models. Its high potency and selectivity make it an essential pharmacological tool for dissecting complex cell death signaling networks and for validating RIPK1 as a therapeutic target in preclinical research.

Properties

IUPAC Name

2-methyl-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-4-9-20-12-6-5-11(2)10-14(12)22-16(20)18-15(21)13-7-8-17-19(13)3/h1,5-8,10H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYILCTUFPWJDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=NN3C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyrazole core and a benzo[d]thiazole moiety, suggests a range of biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₆H₁₄N₄OS
  • Molecular Weight : 310.4 g/mol
  • CAS Number : 1173367-86-6

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, a study evaluated several pyrazole derivatives, including this compound, against various pathogens. The results indicated that it exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against tested strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)Activity Type
Staphylococcus aureus0.220.25Bactericidal
Staphylococcus epidermidis0.250.30Bactericidal

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to this pyrazole derivative have been reported to exhibit potent anticancer activity against human cancer cell lines such as SKRB-3 and HepG2, with IC₅₀ values as low as 1.2 nM .

Table 2: Anticancer Activity of Related Compounds

Compound IDCell LineIC₅₀ (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Studies

In a recent case study focusing on the synthesis and biological evaluation of benzothiazole derivatives, it was found that compounds similar to our target compound displayed significant anticancer properties and were capable of inducing apoptosis in HepG2 cells . The study utilized flow cytometry to analyze apoptotic cells after treatment with these compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole moieties often exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators .
  • Case Studies :
    • A study demonstrated that thiazole derivatives exhibited potent antitumor effects against human cancer cell lines, with some compounds outperforming standard chemotherapy agents like doxorubicin .
    • Another investigation revealed that specific derivatives displayed cytotoxic effects with IC50 values indicating effective concentrations for inhibiting cell proliferation across several cancer cell lines, including A375 (melanoma) and MCF-7 (breast cancer) .

Antimicrobial Properties

The presence of the benzo[d]thiazole structure is associated with notable antimicrobial activity:

  • Efficacy Against Pathogens : Research has shown that derivatives of this class can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infectious diseases .
  • Minimum Inhibitory Concentrations (MIC) : A study on benzothiazole derivatives demonstrated significant antibacterial activity against various strains, with MIC values comparable to established antibiotics .

Anti-inflammatory Effects

The alkyne substituent in the compound may contribute to its anti-inflammatory properties:

  • In Vitro Studies : Compounds with similar structures have been reported to reduce inflammation markers both in vitro and in vivo, indicating potential therapeutic applications for inflammatory conditions .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities of (E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide and related compounds.

Study FocusFindings
Anticancer ActivityPotent effects against human cancer cell lines; apoptosis induction mechanisms identified .
Antimicrobial EfficacySignificant activity against Gram-positive and Gram-negative bacteria; MIC values comparable to antibiotics .
Anti-inflammatory PropertiesReduction of inflammation markers observed in vitro and in vivo .

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s propargyl group distinguishes it from analogues with thienyl, pyridinyl, or chlorophenyl substituents. This alkyne moiety may confer unique reactivity (e.g., click chemistry applications) absent in the compared compounds .
  • However, carbohydrazides in –2 may exhibit stronger metal-binding capacity .

Physicochemical Properties

Property Target Compound
Hydrogen Bonding Carboxamide (N–H, C=O) Carbohydrazide (N–H, C=O, N–N) Carbohydrazide (N–H, C=O, N–N) Thione (C=S), amino (N–H)
Solubility Moderate (polar carboxamide) Low (aromatic substituents) Moderate (methoxy group) Low (chlorinated rings)
Planarity High (fused benzo[d]thiazole) Moderate (thienyl-pyrazole) High (conjugated enylidene) Moderate (triazole-thione)

Key Observations:

  • Solubility : ’s methoxy group likely improves solubility over the target’s alkyne and ’s chlorinated rings.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a benzo[d]thiazole core fused with a pyrazole-carboxamide moiety and a prop-2-yn-1-yl (propargyl) substituent. The benzo[d]thiazole contributes aromatic stability and potential π-π stacking interactions, while the propargyl group enables click chemistry or alkyne-based functionalization. The pyrazole-carboxamide moiety may participate in hydrogen bonding, influencing binding to biological targets like enzymes or receptors. These structural elements collectively enhance reactivity in substitution, oxidation, or cycloaddition reactions .

Q. What synthetic methodologies are commonly employed for its preparation?

Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-one with hydrazine derivatives to form the hydrazone intermediate.
  • Step 2: Coupling with 1-methyl-1H-pyrazole-5-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt).
  • Step 3: Purification via column chromatography or recrystallization. Critical parameters include solvent choice (DMF or THF), temperature (60–80°C), and reaction time (12–24 hrs). Thin-layer chromatography (TLC) is used to monitor progress .

Q. Which spectroscopic techniques are essential for confirming its structure and purity?

  • 1H/13C NMR: Assigns proton and carbon environments (e.g., pyrazole NH at δ 12–13 ppm, propargyl protons at δ 2.1–2.3 ppm).
  • IR Spectroscopy: Confirms carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹).
  • HPLC/MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~380).
  • X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Design of Experiments (DoE): Systematically vary temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for the hydrazone formation step .
  • Continuous-Flow Reactors: Enhance mixing and heat transfer for exothermic steps (e.g., propargyl substitution), reducing side products .
  • Catalyst Screening: Test palladium or copper catalysts for alkyne-azide cycloaddition if further functionalization is needed .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay Reproducibility: Validate activity across multiple cell lines (e.g., HEK293, HeLa) and independent labs.
  • Orthogonal Assays: Combine enzymatic inhibition assays (e.g., kinase profiling) with cellular viability tests (MTT assay) to confirm target specificity.
  • Metabolite Analysis: Use LC-MS to rule out off-target effects from degradation products .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Focus on the pyrazole-carboxamide’s hydrogen-bonding potential.
  • MD Simulations: Simulate ligand-protein stability over 100 ns to assess conformational flexibility.
  • QSAR Modeling: Correlate substituent effects (e.g., propargyl vs. methyl groups) with activity trends from analogous compounds .

Q. What experimental designs are critical for studying the compound’s stability under physiological conditions?

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs, monitoring degradation via HPLC.
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products .

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